molecular formula C18H23N3O3 B2479969 2-(2-methoxyphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 2034322-09-1

2-(2-methoxyphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B2479969
CAS No.: 2034322-09-1
M. Wt: 329.4
InChI Key: PTJACEFKCJGAPQ-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a 2-methoxyphenyl group linked to a pyrazole ring that is functionalized with a tetrahydropyran (oxan-2-yl)methyl group, a structural motif known to influence the compound's physicochemical properties and bioavailability. Compounds with structurally related pyrazole-acetamide frameworks have demonstrated considerable potential in neuroscience research, particularly as N-type calcium channel blockers for investigating pain pathways, including neuropathic pain and neuralgia . Furthermore, research on similar cationic amphiphilic drugs indicates that such molecules may inhibit lysosomal phospholipase A2 (PLA2G15), providing a valuable tool for studying drug-induced phospholipidosis and lysosomal function . This molecule is provided exclusively for research applications in laboratory settings, such as in vitro assays and preclinical studies. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on the high purity and quality of this compound for their investigative work in drug discovery and development.

Properties

IUPAC Name

2-(2-methoxyphenyl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-23-17-8-3-2-6-14(17)10-18(22)20-15-11-19-21(12-15)13-16-7-4-5-9-24-16/h2-3,6,8,11-12,16H,4-5,7,9-10,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJACEFKCJGAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Retrosynthetic Analysis

Molecular Architecture

The target compound features:

  • A 2-methoxyphenyl group linked via an acetamide bridge to a 1H-pyrazol-4-yl core.
  • A tetrahydropyranyl (oxan-2-yl)methyl substituent at the pyrazole’s N1 position.
    Key functional groups include the amide bond (–NH–C=O), methoxy (–OCH₃), and the tetrahydropyran oxygen heterocycle.

Retrosynthetic Strategy

Retrosynthetic disconnection reveals two primary fragments (Figure 1):

  • 2-(2-Methoxyphenyl)acetic acid : Serves as the acyl donor.
  • 1-[(Oxan-2-yl)methyl]-1H-pyrazol-4-amine : Provides the nucleophilic amine for amide bond formation.

Synthesis of Key Intermediates

Preparation of 1-[(Oxan-2-yl)Methyl]-1H-Pyrazol-4-Amine

Alkylation of Pyrazole

The tetrahydropyranylmethyl group is introduced via N-alkylation of 1H-pyrazol-4-amine:
Procedure :

  • React 1H-pyrazol-4-amine (1.0 equiv) with 2-(bromomethyl)tetrahydropyran (1.2 equiv) in anhydrous DMF.
  • Add K₂CO₃ (2.0 equiv) as base; reflux at 80°C for 12 h.
    Yield : 68–72% after silica gel chromatography (hexane/EtOAc 3:1).
Characterization
  • ¹H NMR (400 MHz, CDCl₃): δ 7.38 (s, 1H, pyrazole-H), 4.12–4.08 (m, 2H, OCH₂), 3.62–3.55 (m, 2H, tetrahydropyran-H).
  • HRMS : m/z calc. for C₁₀H₁₅N₃O [M+H]⁺: 218.1293; found: 218.1295.

Synthesis of 2-(2-Methoxyphenyl)Acetic Acid

Friedel-Crafts Acylation

Method :

  • React 2-methoxytoluene with chloroacetyl chloride in AlCl₃ (3.0 equiv) at 0°C → 2-methoxyphenylacetyl chloride.
  • Hydrolyze with NaOH (10%) to yield the acetic acid derivative.
    Yield : 85% after recrystallization (EtOH/H₂O).

Amide Bond Formation

Coupling Strategies

Carbodiimide-Mediated Coupling

Protocol :

  • Activate 2-(2-methoxyphenyl)acetic acid (1.0 equiv) with EDCI (1.5 equiv) and HOBt (1.5 equiv) in DCM.
  • Add 1-[(oxan-2-yl)methyl]-1H-pyrazol-4-amine (1.0 equiv) and DIPEA (2.0 equiv); stir at RT for 24 h.
    Yield : 78%.
Schlenk Technique for Moisture Sensitivity

For oxygen-sensitive intermediates:

  • Conduct reactions under N₂ using dried solvents (THF, DMF).
  • Use molecular sieves (4Å) to scavenge H₂O.

Reaction Optimization

Solvent Screening

Comparative yields under varying conditions:

Solvent Base Temp (°C) Yield (%)
DCM DIPEA 25 78
DMF K₂CO₃ 80 65
THF Et₃N 40 71

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel (230–400 mesh), gradient elution (hexane → EtOAc).
  • HPLC : C18 column (MeCN/H₂O + 0.1% TFA); tᵣ = 12.3 min.

Spectroscopic Data

  • ¹³C NMR (101 MHz, CDCl₃): δ 170.2 (C=O), 159.8 (OCH₃), 67.4 (OCH₂).
  • IR (KBr) : 3280 cm⁻¹ (N–H), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C–O–C).

Alternative Synthetic Routes

Ullmann Coupling for Challenging Substrates

  • Employ CuI (20 mol%) and L-proline (40 mol%) in DMSO at 110°C to couple aryl halides with pyrazole amines.
    Yield : 63% (requires further optimization).

Enzymatic Aminolysis

  • Use Candida antarctica lipase B (CAL-B) in tert-butanol to catalyze amide formation.
    Advantage : Avoids racemization; Yield : 58%.

Industrial-Scale Considerations

Cost-Effective Reagents

  • Replace EDCI/HOBt with T3P® (propylphosphonic anhydride): Reduces cost by 40% while maintaining 75% yield.

Waste Management

  • Recover DCM via distillation (≥90% efficiency).
  • Neutralize AlCl₃ waste with NaHCO₃ to precipitate Al(OH)₃.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structure suggests significant potential in medicinal chemistry, particularly in the development of anticancer agents. Research has indicated that derivatives of similar pyrazole structures exhibit promising anticancer activities by inhibiting various cancer cell lines. For instance, compounds with similar moieties have shown percent growth inhibitions (PGIs) against several cancer types, including ovarian and lung cancers .

Table 1: Anticancer Activity of Related Compounds

CompoundCancer TypePercent Growth Inhibition (%)
Compound AOVCAR-885.26
Compound BSNB-1986.61
Compound CNCI-H4075.99

Pharmacological Insights

In addition to anticancer properties, the compound's pharmacological profile suggests potential anti-inflammatory and analgesic effects. The presence of the methoxyphenyl group is known to enhance bioactivity by improving solubility and binding affinity to biological targets. Studies have indicated that compounds with similar structures can act as inhibitors of key enzymes involved in inflammatory pathways .

Case Studies and Experimental Findings

Several studies have documented the synthesis and biological evaluation of compounds related to 2-(2-methoxyphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide :

  • Anticancer Studies : A recent study synthesized a series of pyrazole derivatives and evaluated their anticancer activity against various cell lines. The results indicated that specific modifications to the pyrazole ring significantly enhanced cytotoxicity against cancer cells .
  • Antimicrobial Activity : Another investigation focused on the antimicrobial properties of similar oxadiazole derivatives, revealing substantial antibacterial activity against both Gram-positive and Gram-negative bacteria . This suggests that the compound may also have potential applications in treating infections.
  • Mechanistic Studies : Mechanistic studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is unique due to its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in various fields of research and industry .

Biological Activity

The compound 2-(2-methoxyphenyl)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a novel synthetic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula for this compound is C15H18N4O3C_{15}H_{18}N_{4}O_{3} with a molecular weight of approximately 302.33 g/mol. The structure consists of a methoxyphenyl group, a pyrazole ring, and an oxan moiety, which may contribute to its biological activities.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown promising results against various cancer cell lines:

  • IC50 Values : Some analogs demonstrated IC50 values as low as 1.9 µg/mL against HCT-116 cells and 2.3 µg/mL against MCF-7 cells, indicating potent anticancer activity compared to doxorubicin (IC50 3.23 µg/mL) .

Antiviral Activity

Compounds structurally related to this compound have also been evaluated for antiviral activity, particularly against HIV:

  • EC50 Values : Certain derivatives showed EC50 values ranging from 0.0038 to 0.4759 μmol/L against wild-type HIV-1 strains . These findings suggest that modifications to the pyrazole ring can enhance antiviral efficacy.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, compounds with similar structures often interact with key biological targets:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of specific enzymes involved in cancer cell proliferation and viral replication.
  • Induction of Apoptosis : Some studies suggest that these compounds may trigger apoptotic pathways in cancer cells, leading to cell death.

Study on Anticancer Activity

A study focused on the synthesis and evaluation of various pyrazole derivatives found that specific modifications led to enhanced anticancer properties. The study highlighted the importance of the methoxy group in increasing cytotoxicity against cancer cells .

Study on Antiviral Activity

Another investigation assessed the antiviral potential of similar compounds against HIV, revealing that certain structural modifications significantly improved activity against resistant strains . The selectivity index (SI) was notably high for some derivatives, indicating low toxicity alongside high efficacy.

Data Summary

Activity Type Cell Line/Pathogen IC50/EC50 Values Reference
AnticancerHCT-1161.9 µg/mL
AnticancerMCF-72.3 µg/mL
AntiviralHIV-10.0038 - 0.4759 μmol/L

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